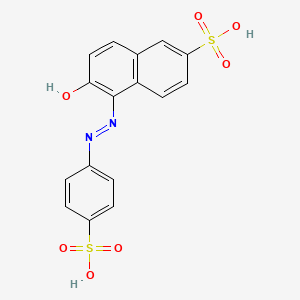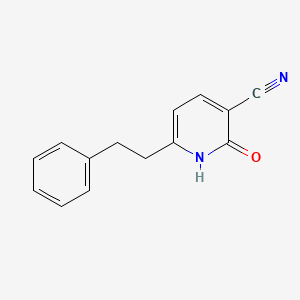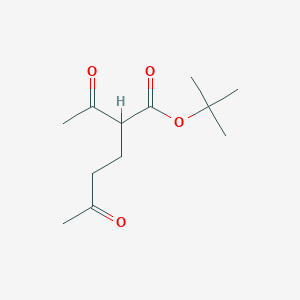![molecular formula C23H36O4 B13976827 Methyl 4-[(1,1-dimethylethoxy)carbonyl]benZeneundecanoate](/img/structure/B13976827.png)
Methyl 4-[(1,1-dimethylethoxy)carbonyl]benZeneundecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1,1-Dimethylethoxy)carbonyl]benzeneundecanoic acid methyl ester is an organic compound with the molecular formula C22H34O4. It is a white crystalline solid that is stable at room temperature and can be dissolved in some organic solvents such as chloroform, dichloromethane, and ethyl acetate . This compound is commonly used as an intermediate in organic synthesis, particularly in the synthesis of drugs, pesticides, and functional molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1-Dimethylethoxy)carbonyl]benzeneundecanoic acid methyl ester typically involves the esterification of 4-[(1,1-Dimethylethoxy)carbonyl]benzeneundecanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high-quality product .
Chemical Reactions Analysis
Types of Reactions
4-[(1,1-Dimethylethoxy)carbonyl]benzeneundecanoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4-[(1,1-Dimethylethoxy)carbonyl]benzeneundecanoic acid.
Reduction: 4-[(1,1-Dimethylethoxy)carbonyl]benzeneundecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(1,1-Dimethylethoxy)carbonyl]benzeneundecanoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(1,1-Dimethylethoxy)carbonyl]benzeneundecanoic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, in biochemical studies, it may act as a substrate for enzymes, leading to the formation of various metabolites. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Pentenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-, methyl ester .
- Benzeneundecanoic acid, 4-[(1,1-dimethylethoxy)carbonyl] .
Uniqueness
4-[(1,1-Dimethylethoxy)carbonyl]benzeneundecanoic acid methyl ester is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ester group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C23H36O4 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
tert-butyl 4-(11-methoxy-11-oxoundecyl)benzoate |
InChI |
InChI=1S/C23H36O4/c1-23(2,3)27-22(25)20-17-15-19(16-18-20)13-11-9-7-5-6-8-10-12-14-21(24)26-4/h15-18H,5-14H2,1-4H3 |
InChI Key |
PZNFBLINFISYQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



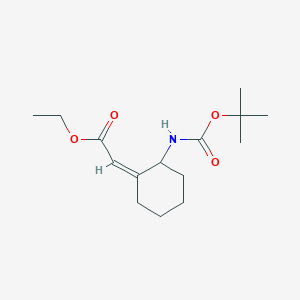
![7-Amino-3-methyl[1,8]naphthyridin-2-ol](/img/structure/B13976769.png)
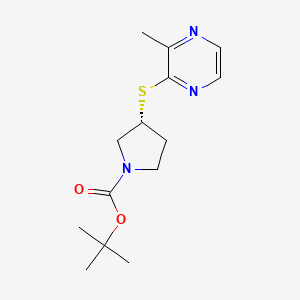
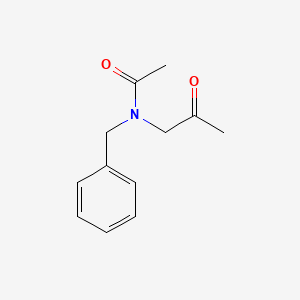
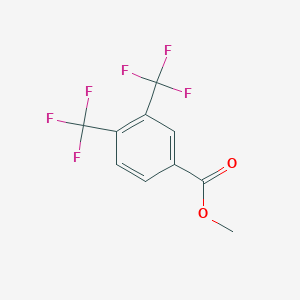
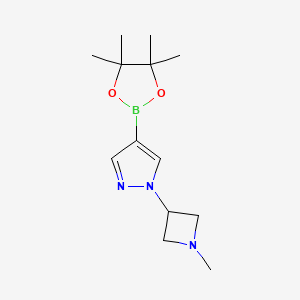

![8H-Indeno[5,4-b]furan](/img/structure/B13976799.png)
